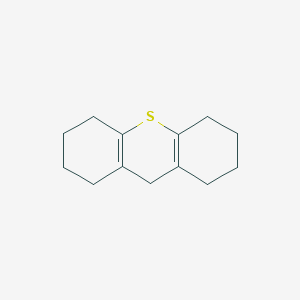![molecular formula C12H26O2S2 B14727907 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol CAS No. 6628-66-6](/img/structure/B14727907.png)
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is an organic compound characterized by the presence of two sulfanyl (thioether) groups and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol typically involves the reaction of 2-sulfanylethanol with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-sulfanylethanol, alkyl halide (e.g., 2-ethylhexyl bromide)
Solvent: Ethanol or another suitable polar solvent
Catalyst: Potassium hydroxide or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new thioether derivatives.
Aplicaciones Científicas De Investigación
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol involves its interaction with various molecular targets and pathways. The hydroxyl and sulfanyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)butyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)pentyl]sulfanylethanol
Uniqueness
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
6628-66-6 |
|---|---|
Fórmula molecular |
C12H26O2S2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2-[2-ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-12(16-9-7-14)11(4-2)10-15-8-6-13/h11-14H,3-10H2,1-2H3 |
Clave InChI |
BKFGYFYWOOABBI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)CSCCO)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



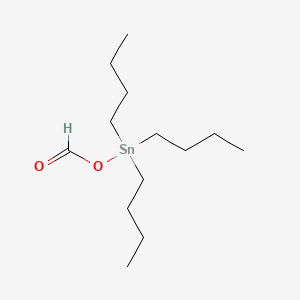

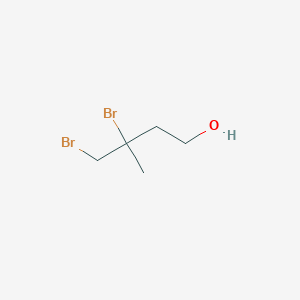
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)

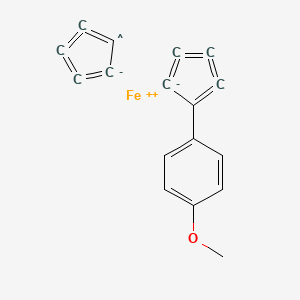
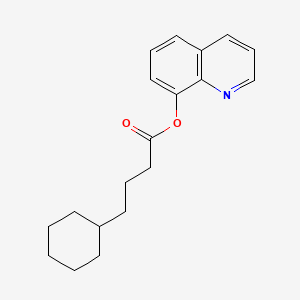
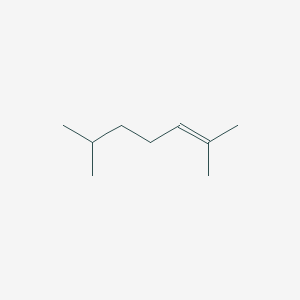
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
